![molecular formula C9H11NO4 B3046738 5-Amino-2,3-dimethoxybenzoic acid CAS No. 128670-46-2](/img/structure/B3046738.png)
5-Amino-2,3-dimethoxybenzoic acid
Overview
Description
5-Amino-2,3-dimethoxybenzoic acid is a derivative of benzoic acid which is substituted by methoxy groups at positions 2 and 3 . It is chemically related to other inhibitors such as mcf7 and suzuki coupling reactions .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Scientific Research Applications
Unnatural Amino Acid Applications
5-Amino-2,3-dimethoxybenzoic acid has been utilized in the synthesis of an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This amino acid is composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, and has shown potential in peptide synthesis, demonstrating the ability to incorporate into peptides through standard synthesis techniques. This innovative approach opens new avenues for peptide and protein engineering, offering a tool for the study of protein structure and function (Nowick et al., 2000).
Solid-Liquid Phase Equilibrium Studies
Research has also explored the solubility of related compounds like 3,5-dimethoxybenzoic acid in various solvents, contributing to our understanding of solid-liquid phase equilibria. Such studies are crucial for the separation and purification processes in industrial production, offering insights into solvent selection and process optimization (Feng et al., 2021).
Redox Sensor Development
Additionally, the research has applied derivatives of dimethoxybenzoic acid in the development of redox sensors, particularly in the study of protein sulfenation. This application is significant in the field of redox biology, providing tools for understanding the redox regulation of proteins and the role of oxidative stress in disease (Charles et al., 2007).
Safety and Hazards
Mechanism of Action
properties
IUPAC Name |
5-amino-2,3-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPAKSUZQLTXRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567924 | |
Record name | 5-Amino-2,3-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128670-46-2 | |
Record name | 5-Amino-2,3-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,3-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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